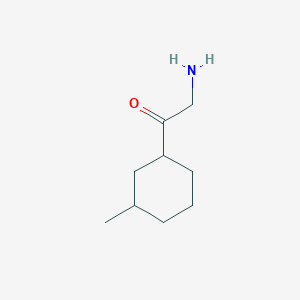
2-Amino-1-(3-methylcyclohexyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3-methylcyclohexyl)ethan-1-one is an organic compound with the molecular formula C9H17NO It is a derivative of cyclohexane, featuring an amino group and a ketone group attached to the cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methylcyclohexyl)ethan-1-one typically involves the reaction of 3-methylcyclohexanone with an appropriate amine source under controlled conditions. One common method is the reductive amination of 3-methylcyclohexanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(3-methylcyclohexyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-amino-1-(3-methylcyclohexyl)ethanol.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-(3-methylcyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(3-methylcyclohexyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino and ketone groups play crucial roles in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-methylcyclohexyl)ethan-1-amine: Similar structure but lacks the ketone group.
2-(1-Amino-3-methylcyclohexyl)ethan-1-ol: Contains an alcohol group instead of a ketone.
Uniqueness
2-Amino-1-(3-methylcyclohexyl)ethan-1-one is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
2-amino-1-(3-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7-3-2-4-8(5-7)9(11)6-10/h7-8H,2-6,10H2,1H3 |
Clave InChI |
KOYNWKJWQYDKNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


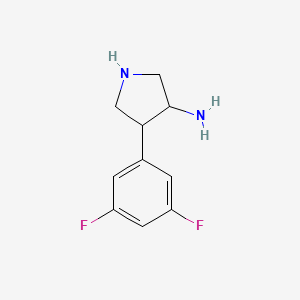
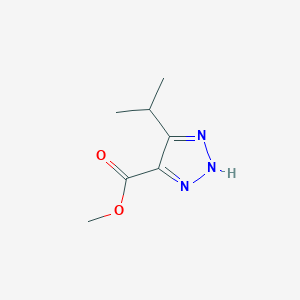
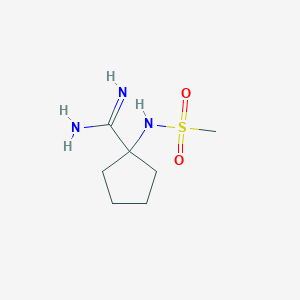
![3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13202382.png)
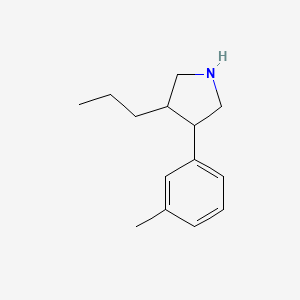
![3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13202387.png)

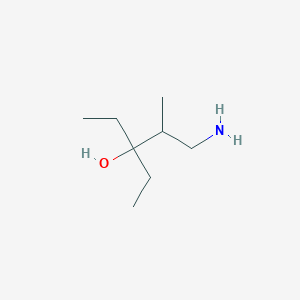
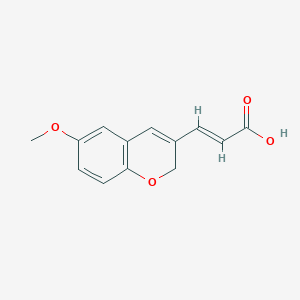

![1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine](/img/structure/B13202411.png)
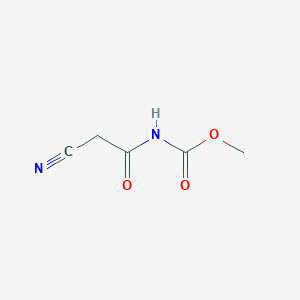
![4-Boc-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13202422.png)
![2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol](/img/structure/B13202430.png)
